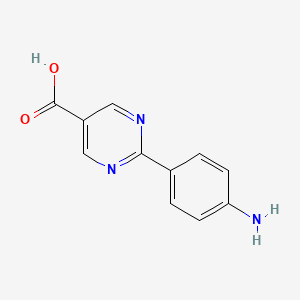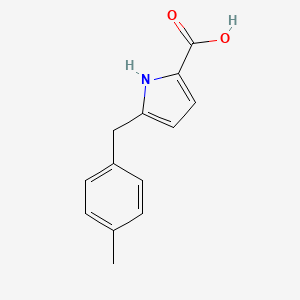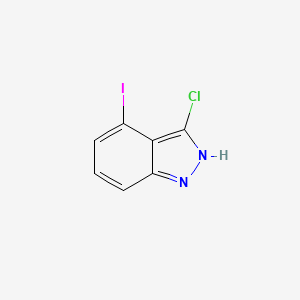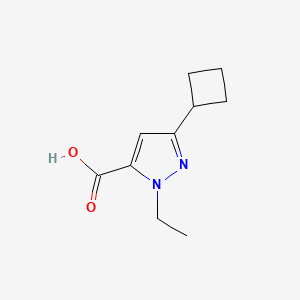
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-aminofenil)pirimidina-5-carboxílico es un compuesto aromático heterocíclico que presenta un anillo de pirimidina sustituido con un grupo aminofenilo en la posición 2 y un grupo ácido carboxílico en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(4-aminofenil)pirimidina-5-carboxílico típicamente involucra los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados como amidinas y compuestos β-dicarbonílicos.
Introducción del Grupo Aminofenilo: El grupo aminofenilo se puede introducir mediante una reacción de sustitución aromática nucleofílica, donde un haluro de aminofenilo apropiado reacciona con el anillo de pirimidina.
Carboxilación: El grupo ácido carboxílico se puede introducir mediante reacciones de carboxilación, como la reacción de un derivado de pirimidina con dióxido de carbono en condiciones básicas.
Métodos de Producción Industrial
La producción industrial del ácido 2-(4-aminofenil)pirimidina-5-carboxílico puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los catalizadores y los solventes se seleccionan para maximizar el rendimiento y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(4-aminofenil)pirimidina-5-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El grupo ácido carboxílico se puede reducir para formar derivados de alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución para formar varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Se utilizan reactivos como haluros y nucleófilos en condiciones apropiadas para lograr la sustitución.
Principales Productos
Oxidación: Derivados nitro del compuesto.
Reducción: Derivados de alcohol del compuesto.
Sustitución: Diversos derivados sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 2-(4-aminofenil)pirimidina-5-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-aminofenil)pirimidina-5-carboxílico involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la modulación de su actividad.
Vías Implicadas: El compuesto puede influir en diversas vías bioquímicas, incluidas las involucradas en la señalización celular, el metabolismo y la expresión genética.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(4-metilfenil)pirimidina-5-carboxílico
- Ácido 2-(4-clorofenil)pirimidina-5-carboxílico
- Ácido 2-(4-nitrofenil)pirimidina-5-carboxílico
Singularidad
El ácido 2-(4-aminofenil)pirimidina-5-carboxílico es único debido a la presencia del grupo amino, que confiere reactividad química y actividad biológica específicas. Esto lo distingue de otros compuestos similares que pueden tener diferentes sustituyentes, lo que lleva a variaciones en sus propiedades y aplicaciones.
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16) |
Clave InChI |
ABKFNRSPSJHUNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)



![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)






